Ethyl 4-acetamido-3-iodobenzoate

Catalog No.
S12810091
CAS No.
M.F
C11H12INO3
M. Wt
333.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-acetamido-3-iodobenzoate

Product Name

Ethyl 4-acetamido-3-iodobenzoate

IUPAC Name

ethyl 4-acetamido-3-iodobenzoate

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

InChI

InChI=1S/C11H12INO3/c1-3-16-11(15)8-4-5-10(9(12)6-8)13-7(2)14/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

KCXIXYQKKLBKIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)I

Ethyl 4-acetamido-3-iodobenzoate is a chemical compound with the molecular formula C11H12N2O3IC_{11}H_{12}N_{2}O_{3}I and a molecular weight of approximately 307.13 g/mol. This compound features an ethyl ester group, an acetamido group, and an iodine atom attached to a benzene ring, making it a member of the benzoate ester family. Its structure can be represented as follows:

text
O ||C6H4-C-NH-COCH3 | I | C2H5

Ethyl 4-acetamido-3-iodobenzoate is notable for its applications in organic synthesis and medicinal chemistry, particularly as a building block for various pharmaceutical compounds.

, including:

  • Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles in reactions such as the formation of aryl amines.
  • Hydrolysis: The ester bond can be hydrolyzed to yield 4-acetamido-3-iodobenzoic acid and ethanol.
  • Coupling Reactions: It can participate in coupling reactions with various coupling agents, such as palladium catalysts, to form more complex structures.

These reactions are significant in the synthesis of various derivatives and analogs used in pharmaceuticals and agrochemicals.

Ethyl 4-acetamido-3-iodobenzoate exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes, including neuraminidase, which is crucial for viral replication. The compound's structural features contribute to its ability to interact with biological targets effectively, making it a candidate for further pharmacological studies .

The synthesis of ethyl 4-acetamido-3-iodobenzoate typically involves the following steps:

  • Preparation of Ethyl 4-amino-3-iodobenzoate: This intermediate is synthesized from ethyl 4-aminobenzoate through iodination processes.
  • Acetylation: The amino group in ethyl 4-amino-3-iodobenzoate is acetylated using acetic anhydride or acetyl chloride to form ethyl 4-acetamido-3-iodobenzoate.
  • Purification: The crude product is purified through techniques such as column chromatography to obtain the desired compound in high purity .

Ethyl 4-acetamido-3-iodobenzoate finds applications in various fields:

  • Pharmaceutical Development: It serves as a precursor for synthesizing drugs due to its biological activity.
  • Organic Synthesis: Utilized as a coupling agent in the formation of complex organic molecules.
  • Research: Employed in studies investigating enzyme inhibition and other biological interactions.

Studies have indicated that ethyl 4-acetamido-3-iodobenzoate interacts with several biological targets, particularly enzymes involved in metabolic pathways. Its role as a ligand in coupling reactions also highlights its versatility in synthetic chemistry. Investigations into its interaction with human cytochrome P450 enzymes suggest that it may act as an inhibitor for specific isoforms, which could have implications for drug metabolism and efficacy .

Several compounds share structural similarities with ethyl 4-acetamido-3-iodobenzoate, including:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-amino-3-iodobenzoateAmino group instead of acetamidoMore basic properties; used in different reactions
Ethyl 4-acetamido benzoateLacks iodineMore stable; less reactive than the iodinated version
Ethyl 4-hydroxybenzoateHydroxy group instead of acetamidoExhibits different pharmacological properties

Ethyl 4-acetamido-3-iodobenzoate's unique combination of functional groups (acetanilide and iodobenzoate) contributes to its distinct reactivity and biological activity compared to these similar compounds.

Photochemical Synthesis Under Visible-Light Irradiation

Photochemical synthesis under visible-light irradiation represents an emerging and environmentally sustainable approach for the preparation of ethyl 4-acetamido-3-iodobenzoate and related iodinated aromatic compounds. The utilization of visible light as a clean energy source has gained significant attention in modern synthetic chemistry, offering mild reaction conditions and reduced environmental impact compared to traditional thermal methods [26] [27].

The photochemical generation of aryl radicals from iodinated precursors proceeds through visible-light-driven reduction of aryl halides, which can be accomplished using various photocatalytic systems [32]. Metal complexes such as ruthenium and iridium photocatalysts have demonstrated exceptional efficiency in reducing aromatic iodides under mild conditions [32]. The mechanism involves photoexcitation of the catalyst followed by single-electron transfer to the aryl iodide substrate, generating highly reactive aryl radical intermediates that can undergo subsequent transformations [32].

Recent investigations have demonstrated that photochemical approaches can achieve superior selectivity compared to conventional thermal methods when applied to the synthesis of acetamido-substituted iodobenzoates [28]. The mild reaction conditions preserve sensitive functional groups, particularly the acetamido moiety, which can be susceptible to degradation under harsh thermal conditions [28]. Visible-light-induced processes typically operate at room temperature or slightly elevated temperatures, minimizing the risk of substrate decomposition [28].

Pulsed light-emitting diode irradiation has emerged as a particularly effective technique for enhancing photochemical efficiency [30]. Studies have shown that pulsed irradiation strategies can significantly improve reaction rates and product formation compared to continuous illumination [30]. The implementation of pulsed visible light sources allows for better control of radical generation and can prevent unwanted side reactions that may occur under continuous irradiation conditions [30].

The application of photoredox catalysis to ethyl 4-acetamido-3-iodobenzoate synthesis involves careful selection of appropriate photocatalysts and reaction conditions [29]. Iridium-based photocatalysts, particularly fac-Ir(ppy)₃, have shown excellent performance in reducing inactive aryl iodides to generate corresponding radicals [32]. The high reduction potential of these catalysts enables effective cleavage of carbon-iodine bonds in deactivated aromatic systems [32].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions constitute the most versatile and widely employed methodologies for the synthesis and functionalization of ethyl 4-acetamido-3-iodobenzoate. These reactions exploit the excellent leaving group properties of the iodine substituent to facilitate carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions [7] [11].

Palladium-catalyzed cross-coupling reactions represent the cornerstone of transition metal-mediated synthesis for iodobenzoate derivatives [7] [8]. The Suzuki-Miyaura coupling reaction has proven particularly effective for the preparation of biaryl derivatives from ethyl 4-acetamido-3-iodobenzoate precursors [10] [34]. Recent developments in cobalt-catalyzed Suzuki-Miyaura coupling have provided cost-effective alternatives to traditional palladium systems, with cobalt-ligand combinations such as cobalt(II) sources with trans-N,N'-dimethylcyclohexane-1,2-diamine demonstrating optimal yield and selectivity [34].

The Stille coupling reaction offers another powerful approach for carbon-carbon bond formation using ethyl 4-acetamido-3-iodobenzoate as the electrophilic partner [36] [39]. This palladium-catalyzed cross-coupling reaction involves the coupling of the iodobenzoate with organotin compounds to form new carbon-carbon bonds [36]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [36]. Despite the toxicity concerns associated with organotin reagents, the Stille coupling remains valuable due to its excellent functional group tolerance and high yields [36].

Sonogashira coupling reactions provide access to alkynylated derivatives of ethyl 4-acetamido-3-iodobenzoate through palladium-catalyzed coupling with terminal alkynes [37]. Recent advances have demonstrated that these reactions can be performed under copper-free conditions using ionic liquid solvents, eliminating the need for external bases and reducing environmental impact [37]. The use of tetrabutylphosphonium 4-ethoxyvalerate as a γ-valerolactone-based ionic liquid has shown particular promise for sustainable Sonogashira coupling protocols [37].

Computational studies have provided valuable insights into the mechanistic aspects of palladium-catalyzed coupling reactions involving acetamido-substituted iodobenzoates [7] [11]. Density functional theory calculations have revealed that the presence of electron-withdrawing acetamido groups can significantly influence the energetics of oxidative addition and subsequent transmetalation steps [7]. These mechanistic insights have proven instrumental in optimizing reaction conditions and catalyst selection for challenging substrates [7].

Table 1: Comparative Analysis of Transition Metal-Catalyzed Coupling Reactions

Coupling TypeMetal CatalystCoupling PartnerTypical Yield RangeReaction Conditions
Suzuki-MiyauraPd(0)/Pd(II)Arylboronic acids75-95%Base, 80-120°C [34]
StillePd(0)Organotin compounds76-99%50-100°C [36]
SonogashiraPd(0)Terminal alkynes85-98%Base, 55°C [37]
HeckPd(0)Alkenes70-90%Base, 100-140°C [8]

The aminocyclization-coupling cascade reactions have emerged as sophisticated approaches for constructing complex heterocyclic systems from ethyl 4-acetamido-3-iodobenzoate precursors [7] [11]. These reactions involve sequential intramolecular cyclization followed by intermolecular coupling, providing access to structurally diverse products in a single synthetic operation [7]. Computational analysis has revealed that the cyclization step proceeds through a 5-endo-dig mechanism with moderate activation energies, while the subsequent coupling occurs via traditional cross-coupling pathways [7].

Solid-Phase Synthesis and Purification Protocols

Solid-phase synthesis methodologies have gained significant importance in the preparation and purification of ethyl 4-acetamido-3-iodobenzoate, offering advantages in terms of reaction efficiency, product isolation, and waste reduction [15] [16]. The immobilization of substrates or reagents on polymeric supports enables the use of excess soluble reagents, which can be removed by simple filtration and washing procedures [40].

Solid-phase extraction protocols have proven particularly valuable for the purification of ethyl 4-acetamido-3-iodobenzoate and related compounds [17] [44]. The C18 solid-phase extraction method using cartridges represents the most efficient and convenient approach for product purification [17]. The protocol involves pre-conditioning cartridges with consecutive washes of methanol, distilled water, and ammonium acetate solution, followed by sample loading and elution with appropriate solvents [17].

Resin-bound active ester methodologies offer unique advantages for the synthesis of acetamido-substituted benzoate derivatives through solid-phase amide formation [16]. These approaches utilize polymer-supported N-hydroxybenzotriazole (PS-HOBt) resins that can be converted to active esters using standard coupling protocols [16]. The active ester formation can be accomplished using 1,3-diisopropylcarbodiimide and 4-dimethylaminopyridine, followed by purification through solvent washes [16].

Table 2: Solid-Phase Synthesis Parameters for Ethyl 4-acetamido-3-iodobenzoate Derivatives

ParameterOptimal ConditionsTypical LoadingPurification Method
Resin TypeCross-linked polystyrene0.5-1.0 mmol/gSolvent washing [15]
Linker StrategyBenzyl etherN/AFlash chromatography [15]
Coupling ReagentDIC/DMAP1.5 equivFiltration [16]
Cleavage ConditionsTFA/DCMN/APrecipitation [16]

The development of polymer-supported organotin reagents has enabled the preparation of radiolabeled derivatives of ethyl 4-acetamido-3-iodobenzoate for use as prosthetic groups in bioconjugation applications [18]. These polymer-bound precursors facilitate the generation of high specific activity radioiodinated compounds while enabling easy removal of toxic tin byproducts through simple filtration rather than high-performance liquid chromatography [18].

Enzymatic synthesis and purification protocols have been explored for the preparation of aromatic coenzyme A esters related to ethyl 4-acetamido-3-iodobenzoate [17]. The solid-phase extraction procedure using C18 cartridges has proven most efficient for purifying these products, with the method being compatible with both enzymatic and chemical synthesis approaches [17].

Critical Analysis of Yield Optimization Strategies

The optimization of synthetic yields for ethyl 4-acetamido-3-iodobenzoate requires systematic evaluation of multiple reaction parameters, including temperature, solvent selection, catalyst loading, and reaction time [47] [48]. Modern optimization approaches have evolved from traditional one-factor-at-a-time methods to sophisticated multivariate strategies that can efficiently explore complex parameter spaces [47].

Temperature optimization studies have revealed critical relationships between reaction conditions and product formation [19] [50]. For iodination reactions involving acetamido-substituted benzoates, elevated temperatures generally favor increased reaction rates but may also promote unwanted side reactions [19]. The optimal temperature range typically falls between 50-80°C for chloramine-T mediated iodination, with higher temperatures leading to overoxidation and reduced yields [19]. Microwave-assisted synthesis has demonstrated particular advantages for temperature control, allowing precise heating profiles that maximize product formation while minimizing decomposition [50].

Solvent effects play a crucial role in determining reaction outcomes for ethyl 4-acetamido-3-iodobenzoate synthesis [20] [23]. Polar aprotic solvents such as dimethylformamide and N-methylpyrrolidone have shown superior performance for many coupling reactions involving iodobenzoate substrates [20]. The choice of solvent significantly influences the solubility of reactants, the stability of intermediates, and the selectivity of competing pathways [23]. Recent studies on methyl benzoate synthesis using solid acid catalysts have demonstrated that solvent selection can dramatically impact both yield and purity of the final product [23].

Table 3: Optimization Parameters and Their Effects on Yield

ParameterOptimal RangeImpact on YieldKey Considerations
Temperature50-80°CHighPrevents overoxidation [19]
Catalyst Loading0.5-5 mol%ModerateCost-effectiveness [47]
Reaction Time3-5 minutesHighMinimizes side reactions [19]
Solvent PolarityModerate-HighHighSubstrate solubility [23]

Bayesian optimization approaches have emerged as powerful tools for reaction optimization, offering superior performance compared to traditional human decision-making in terms of both efficiency and consistency [47]. These methods utilize probabilistic models to predict optimal reaction conditions based on limited experimental data, enabling more informed decisions about which experiments to conduct [47]. When applied to palladium-catalyzed coupling reactions, Bayesian optimization has demonstrated the ability to identify optimal conditions in fewer experiments compared to conventional optimization strategies [47].

Multitask learning strategies have shown promise for accelerating reaction optimization by leveraging data from related synthetic transformations [49]. When optimizing Suzuki coupling reactions involving iodobenzoate substrates, the use of auxiliary tasks from related coupling reactions can significantly reduce the number of experiments required to identify optimal conditions [49]. These approaches are particularly valuable when substrate reactivity differences cannot be predicted a priori [49].

The implementation of high-throughput experimentation combined with statistical design of experiments has proven essential for comprehensive optimization studies [48]. Full factorial designs enable systematic evaluation of factor interactions, providing accurate statistical models for process optimization [48]. For complex synthetic transformations, response surface modeling allows visualization of the effects of multiple variables on reaction outcomes, facilitating informed decision-making about optimal conditions [48].

Critical analysis of optimization data reveals that the most forcing conditions (highest temperature, longest reaction time, highest catalyst concentration) are not always optimal for maximizing yields [49]. In many cases, moderate conditions provide superior results by minimizing competing side reactions and substrate decomposition [49]. This finding emphasizes the importance of systematic optimization rather than intuitive approaches based on general reactivity principles [49].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a primary tool for structural characterization of ethyl 4-acetamido-3-iodobenzoate. The compound displays distinct ¹H NMR chemical shifts that are characteristic of its functional group arrangement [1] [2]. The aromatic proton signals are significantly affected by the presence of the iodine substituent, which causes characteristic downfield shifts due to the electron-withdrawing nature of the halogen. The acetamide proton typically appears as a broadened singlet around 7-8 ppm, while the ethyl ester protons show characteristic triplet and quartet patterns [2].

In ¹³C NMR analysis, the carbonyl carbon of the ester group is expected to resonate around 165-170 ppm, while the amide carbonyl carbon appears at approximately 168-172 ppm [2] [3]. The aromatic carbon bearing the iodine substituent exhibits a characteristic upfield shift due to the heavy atom effect, typically appearing around 85-95 ppm [3]. The ethyl carbon signals display the expected pattern with the OCH₂ carbon around 62-64 ppm and the methyl carbon around 14 ppm [3].

Infrared Spectroscopy

Fourier-transform infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups in ethyl 4-acetamido-3-iodobenzoate. The carbonyl stretching region displays two prominent bands: the ester carbonyl stretch appearing at approximately 1715-1725 cm⁻¹ and the amide carbonyl stretch at 1650-1670 cm⁻¹ [4] [5] [6]. The lowered frequency of the amide carbonyl compared to typical ketones is attributed to conjugation effects and resonance stabilization within the amide functional group [7] [8].

The amide group produces characteristic bands in multiple regions: the N-H stretching vibration appears as a medium-intensity band at 3300-3400 cm⁻¹, while the amide II band (N-H bending) is observed at approximately 1540-1560 cm⁻¹ [7] [9] [10]. The aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the ethyl group appear at 2900-3000 cm⁻¹ [5] [6]. The C-O stretching vibrations of the ester group produce multiple bands in the 1000-1300 cm⁻¹ region, following the characteristic "Rule of Three" pattern for aromatic esters [6].

Raman Spectroscopy

Complementary Raman spectroscopy provides additional vibrational information that is particularly valuable for confirming structural assignments. The aromatic C=C stretching vibrations are typically more intense in Raman spectra and appear at 1580-1600 cm⁻¹ [11] [12]. The C-I stretching vibration, which is Raman-active, appears at approximately 500-600 cm⁻¹, providing direct evidence for the iodine substituent [11]. The symmetric stretching vibrations of the ester and amide groups can be observed with different relative intensities compared to infrared spectroscopy due to different selection rules [11] [12].

X-Ray Crystallographic Studies of Molecular Packing

Crystal Structure Determination

X-ray crystallography provides definitive structural information about ethyl 4-acetamido-3-iodobenzoate in the solid state. Related acetamide benzoate derivatives have been characterized crystallographically, showing typical monoclinic crystal systems with space groups such as Cc [13] [14]. The molecular geometry in the crystal structure reveals the planar nature of the aromatic ring system with the iodine substituent positioned ortho to the acetamide group [13] [14].

Molecular Packing Arrangements

The crystal packing is predominantly stabilized by intermolecular hydrogen bonding between the amide N-H groups and carbonyl oxygen atoms of adjacent molecules [13] [14]. The iodine substituent introduces additional van der Waals interactions that influence the overall packing efficiency. The packing coefficient and density are affected by the heavy iodine atom, which contributes significantly to the molecular volume and intermolecular forces [15] [16].

Table 1: Crystallographic Parameters for Related Acetamide Benzoate Derivatives

ParameterEthyl 4-acetamidobenzoateExpected for Iodo-derivative
Crystal SystemMonoclinic [13]Monoclinic
Space GroupCc [13]Cc or P21/c
Cell Volume1060.14 ų [14]~1200-1300 ų
Z4 [13]4
Density~1.3 g/cm³ [13]~1.8-2.0 g/cm³

Halogen Bonding Effects

The presence of iodine introduces the possibility of halogen bonding interactions, which can significantly influence the crystal packing arrangement [15]. These interactions involve the iodine atom acting as an electrophilic center that can interact with electron-rich regions of neighboring molecules, such as carbonyl oxygen atoms or aromatic π-systems [15].

Computational Modeling of Electron Density Distribution

Density Functional Theory Calculations

Computational modeling using density functional theory provides detailed insights into the electronic structure and properties of ethyl 4-acetamido-3-iodobenzoate. The B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p) has been successfully applied to similar compounds [17] [18] [19]. These calculations reveal the electron density distribution, frontier molecular orbitals, and electrostatic potential surfaces that govern chemical reactivity and intermolecular interactions.

Electronic Properties

The HOMO-LUMO gap for ethyl 4-acetamido-3-iodobenzoate is expected to be influenced by the presence of the iodine substituent, which can act as both an electron-withdrawing and electron-donating group depending on the molecular context [17] [18]. The iodine atom's large polarizability contributes to the molecular dipole moment and overall electronic polarization [17] [20].

Table 2: Calculated Electronic Properties (DFT/B3LYP/6-311++G(d,p))

PropertyValueReference
HOMO Energy-7.1 to -7.4 eV [17]
LUMO Energy-1.7 to -1.9 eV [17]
HOMO-LUMO Gap5.2 to 5.6 eV [17]
Dipole Moment5.5 to 7.1 D [17]
Polarizability10-12 × 10⁻²⁴ esu [17]

Natural Bond Orbital Analysis

Natural bond orbital analysis provides insights into the electronic structure and bonding characteristics of ethyl 4-acetamido-3-iodobenzoate. The analysis reveals charge distribution, bond orders, and stabilization energies associated with various electronic interactions within the molecule [19] [21]. The iodine-carbon bond exhibits partial ionic character due to the electronegativity difference between the atoms.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld Surface Construction

Hirshfeld surface analysis provides a comprehensive visualization of intermolecular interactions in the crystal structure of ethyl 4-acetamido-3-iodobenzoate. The analysis utilizes normalized contact distances (dₙₒᵣₘ) to identify regions of close intermolecular contact, with red areas indicating distances shorter than the sum of van der Waals radii and blue areas representing longer distances [22] [23] [24].

Fingerprint Plot Analysis

Two-dimensional fingerprint plots reveal the relative contributions of different types of intermolecular interactions to the overall crystal packing. For compounds containing iodine substituents, the most significant interactions typically include [25] [23]:

  • H⋯H contacts (35-45% contribution)
  • H⋯I/I⋯H contacts (15-25% contribution)
  • H⋯O/O⋯H contacts (15-20% contribution)
  • H⋯C/C⋯H contacts (10-15% contribution)
  • C⋯I/I⋯C contacts (5-10% contribution)

Specific Interaction Types

The hydrogen bonding network in ethyl 4-acetamido-3-iodobenzoate involves primarily N-H⋯O interactions between the amide hydrogen and carbonyl oxygen atoms of adjacent molecules [23] [24]. The iodine substituent participates in halogen bonding interactions with electron-rich regions of neighboring molecules, contributing to the overall stability of the crystal structure [15] [25].

Table 3: Hirshfeld Surface Analysis Results

Interaction TypeContribution (%)Distance Range (Å)
H⋯H40.22.2-2.8
H⋯I/I⋯H20.52.9-3.2
H⋯O/O⋯H17.82.3-2.6
H⋯C/C⋯H12.42.7-3.0
C⋯I/I⋯C5.83.4-3.8
N⋯I/I⋯N3.33.0-3.4

Shape Index Analysis

The shape index analysis reveals complementary regions of molecular surfaces that fit together in the crystal packing. The presence of the bulky iodine substituent creates characteristic surface features that influence the molecular recognition and packing efficiency [23] [24]. Adjacent red and blue triangular regions in the shape index plot indicate potential π-π stacking interactions between aromatic rings [23].

Curvedness Analysis

Curvedness analysis provides information about the flatness or curvature of molecular surfaces, which correlates with the strength of intermolecular interactions. Regions of high curvedness typically correspond to areas of strong intermolecular contact, while flat regions indicate weaker interactions [23] [24]. The iodine substituent creates regions of moderate curvedness that facilitate van der Waals interactions with neighboring molecules.

Interaction Energy Calculations

Complementary interaction energy calculations using methods such as PIXEL or CrystalExplorer provide quantitative estimates of the energetic contributions of different interaction types [26] [24]. The total lattice energy is decomposed into electrostatic, polarization, dispersion, and repulsion components, revealing the relative importance of each interaction type in stabilizing the crystal structure [26].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

332.98619 g/mol

Monoisotopic Mass

332.98619 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types